m-3M3FBS

描述

M-3M3FBS is an activator of phospholipase C (PLC). It stimulates superoxide generation, Ca2+ release, and inositol phosphate formation in a variety of cell types . It also induces monocytic leukemia cell apoptosis .

Molecular Structure Analysis

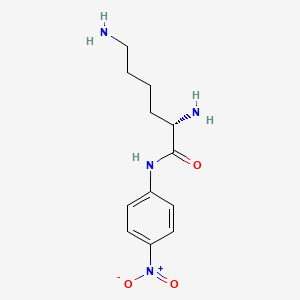

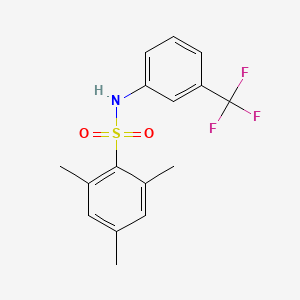

The molecular formula of this compound is C16H16F3NO2S . Its molecular weight is 343.36 . The structure includes a benzenesulfonamide group .Chemical Reactions Analysis

This compound is known to stimulate superoxide generation in human neutrophils, upregulate intracellular calcium concentration, and stimulate inositol phosphate generation in various cell lines . It also induces apoptosis in monocytic leukemia cells .Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in ethanol and DMSO to 100 mM .科学研究应用

癌细胞凋亡诱导

m-3M3FBS已被发现能诱导人肾癌Caki细胞凋亡 . 用this compound处理导致亚G1期积累和DNA片段化,这是凋亡的常见指标 . 这表明this compound可能被用作癌症治疗的治疗剂。

XIAP的下调

化合物this compound已被证明可以下调Caki细胞中的X连锁凋亡抑制蛋白(XIAP) . XIAP是一种有效的凋亡抑制剂,其下调可以促进凋亡,为this compound的抗癌作用提供了另一种可能的机制 .

半胱氨酸蛋白酶的激活

This compound已被发现可以激活半胱氨酸蛋白酶,半胱氨酸蛋白酶是细胞凋亡执行阶段中必不可少的酶 . 这种激活可能导致程序性细胞死亡,进一步增强其作为癌症治疗剂的潜力 .

细胞内钙信号

This compound已被证明可以刺激磷脂酶C(PLC)介导的细胞内钙释放 . 这可能会破坏细胞内钙稳态并导致细胞死亡 .

肌醇磷酸的生成

This compound已被发现可以刺激肌醇磷酸的生成 . 肌醇磷酸是一组单磷酸化至六磷酸化的肌醇,参与多种细胞功能,包括细胞生长、凋亡、细胞迁移、内吞作用和细胞分化 .

超氧化物生成

This compound已被证明可以刺激多种细胞类型中超氧化物的生成 . 超氧化物是一种活性氧物质,会导致氧化应激并导致细胞死亡 .

作用机制

Target of Action

The primary target of m-3M3FBS is phospholipase C (PLC), a crucial enzyme required for effective signal transduction and leukocyte activation . This compound is known as the first direct activator of phospholipase C, activating β2, β3, γ1, γ2, δ1 isoforms .

Mode of Action

This compound interacts with its target, phospholipase C, by directly activating it . This activation stimulates superoxide generation, upregulates intracellular calcium concentration, and stimulates inositol phosphate formation in various cell types .

Biochemical Pathways

The activation of phospholipase C by this compound affects several biochemical pathways. It leads to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial component in the phosphoinositide pathway . This depletion results in the release of calcium from intracellular stores and the formation of inositol phosphates . The increase in intracellular calcium concentration can feed back immediately on phospholipase C, accelerating it during stimulation in strong positive feedback .

Result of Action

The activation of phospholipase C by this compound has several molecular and cellular effects. It enhances the bactericidal activity and hydrogen peroxide production of neutrophils . It also enhances the production of IFN-γ and IL-12 while inhibiting the production of TNF-α and IL-1β . In addition, this compound has been shown to induce apoptosis in tumor cells through caspase activation, down-regulation of XIAP, and intracellular calcium signaling .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activation of phospholipase C and the resulting effects can be stopped by lowering intracellular calcium well below resting levels . Furthermore, the action of this compound can be inhibited by certain compounds, such as the phospholipase C-selective inhibitor U-73122 .

生物活性

M-3M3FBS has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been shown to have a protective effect against oxidative stress and to have a beneficial effect on glucose metabolism.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase glucose uptake by cells, to reduce inflammation, to reduce oxidative stress, and to have a protective effect against cell death.

实验室实验的优点和局限性

M-3M3FBS is a highly useful tool for scientific research, as it has a wide range of biological activities and is relatively easy to synthesize. However, it is important to note that the compound has not been extensively tested in humans, so its safety and efficacy in humans is not yet known.

未来方向

M-3M3FBS has a wide range of potential applications in scientific research, and there are numerous potential future directions for its use. These include further studies into its effects on glucose metabolism, its potential therapeutic uses in animal models of disease, and its potential as an anti-inflammatory or anti-angiogenic agent. Additionally, further research into its pharmacokinetics and pharmacodynamics is needed in order to better understand its effects in humans. Finally, further research into its safety and efficacy in humans is needed before it can be used clinically.

安全和危害

属性

IUPAC Name |

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354009 | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200933-14-8, 9013-93-8 | |

| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phospholipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。